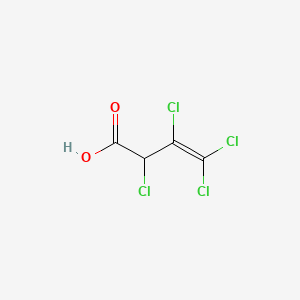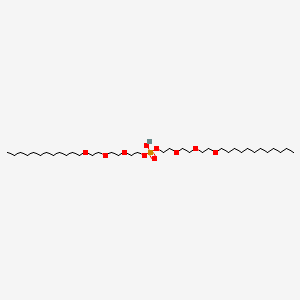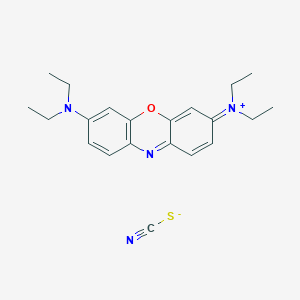
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate is a chemical compound with the molecular formula C21H26N4OS. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate typically involves the reaction of phenoxazine derivatives with diethylamine and thiocyanate ions. The process can be summarized as follows:
Starting Materials: Phenoxazine, diethylamine, and thiocyanate salts.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol. The temperature is maintained at around 60-80°C to facilitate the reaction.
Procedure: Phenoxazine is first reacted with diethylamine to form the diethylamino derivative. This intermediate is then treated with thiocyanate salts to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix and heat the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its color and properties.
Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while substitution reactions can produce a variety of substituted phenoxazines.
Applications De Recherche Scientifique
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Bis(diethylamino)phenoxazin-5-ium chloride
- 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide
- 3,7-Bis(diethylamino)phenoxazin-5-ium tetrachlorozincate
Uniqueness
Compared to its analogs, 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
82142-14-1 |
|---|---|
Formule moléculaire |
C21H26N4OS |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;thiocyanate |
InChI |
InChI=1S/C20H26N3O.CHNS/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1-3/h9-14H,5-8H2,1-4H3;3H/q+1;/p-1 |
Clé InChI |
XHIPTIKBRSBIFI-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


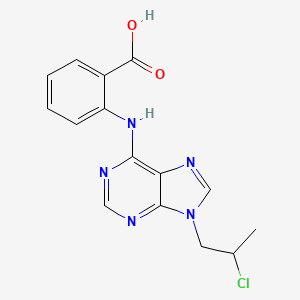
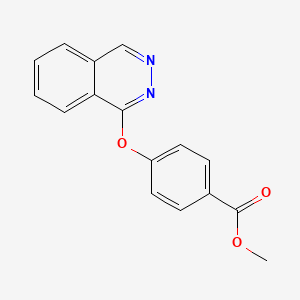
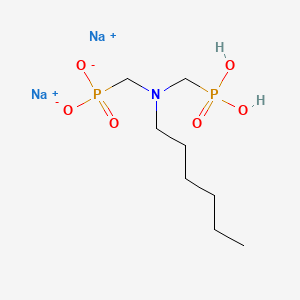
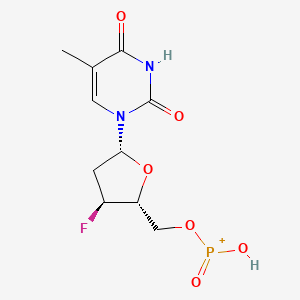

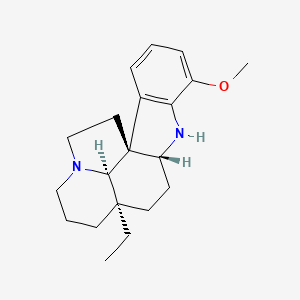
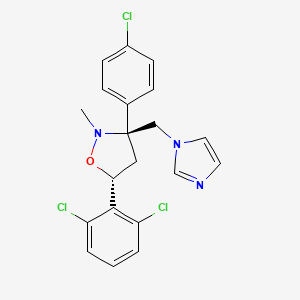

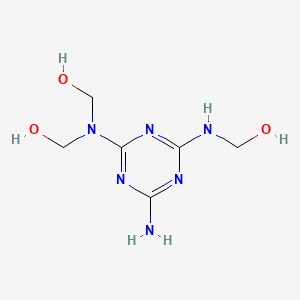
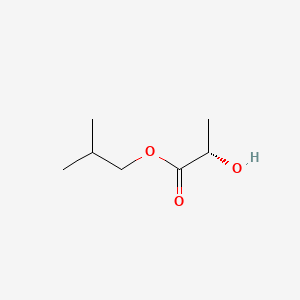

![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
